molecular formula C21H20ClFN4O2 B2495806 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775450-81-1

5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2495806
CAS RN: 1775450-81-1
M. Wt: 414.87
InChI Key: GSVROOZUPOXFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
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Scientific Research Applications

Tankyrase Inhibition

The compound 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to be involved in the inhibition of tankyrase . Tankyrases are enzymes that have been identified as potential targets for cancer therapy due to their role in the Wnt signaling pathway .

Modulation of Wnt Pathway

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. The compound mentioned has been shown to modulate this pathway, which could have implications in the treatment of diseases such as cancer .

Antimicrobial Activity

Some derivatives of the compound 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one have been found to exhibit antimicrobial activity . This suggests that the compounds could potentially be developed into antimicrobial agents.

Anti-emetic Properties

The compound 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone is known to exhibit anti-nauseant properties . This suggests that the compounds could potentially be used in the treatment of nausea and vomiting.

Antitumor Activities

Benzimidazolone derivatives, which are structurally similar to the compounds , have been found to exhibit antitumor activities . This suggests potential applications in cancer therapy.

CNS Inhibitors and Anti-inflammatory Agents

Compounds containing a piperidine nucleus, which is present in the compounds , have been found to exhibit properties as CNS-inhibitors and anti-inflammatory agents . This suggests potential applications in the treatment of neurological disorders and inflammatory conditions.

properties

IUPAC Name

3-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)17-12-15(22)4-7-18(17)23/h2-7,12,14H,8-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVROOZUPOXFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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